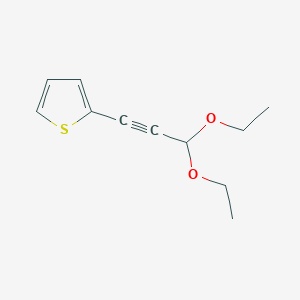

2-(3,3-Diethoxy-prop-1-ynyl)-thiophene

CAS No.:

Cat. No.: VC13971765

Molecular Formula: C11H14O2S

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O2S |

|---|---|

| Molecular Weight | 210.29 g/mol |

| IUPAC Name | 2-(3,3-diethoxyprop-1-ynyl)thiophene |

| Standard InChI | InChI=1S/C11H14O2S/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-6,9,11H,3-4H2,1-2H3 |

| Standard InChI Key | OXAUWTANOKQHNY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(C#CC1=CC=CS1)OCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 2-position with a 3,3-diethoxy-prop-1-ynyl group. This substituent introduces a triple bond (sp-hybridized carbon) and two ethoxy (-OCH₂CH₃) groups, creating a sterically congested and electronically diverse system. Key structural features include:

-

Thiophene Ring: Contributes aromatic stability and π-conjugation, enabling charge delocalization.

-

Propynyl-Ethoxy Chain: The ethoxy groups act as electron-donating substituents, while the triple bond introduces rigidity and potential sites for cycloaddition or polymerization .

Table 1: Comparative Molecular Properties of 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene and Related Compounds

Synthetic Pathways and Challenges

General Strategies for Thiophene Derivatives

Synthesis of thiophene-based compounds often involves transition metal-catalyzed cross-coupling, cyclization, or substitution reactions. For 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene, plausible routes include:

-

Sonogashira Coupling: Reaction of 2-iodothiophene with 3,3-diethoxy-propyne under palladium/copper catalysis to form the carbon-carbon triple bond.

-

Acetal-Mediated Cyclization: Leveraging acetal-protected intermediates, as demonstrated in bio-inspired polyene cyclization strategies . For example, TiCl₄ or SnCl₄ could facilitate electrophilic activation of acetals, enabling coupling with thiophene-derived nucleophiles .

Optimization Challenges

Key challenges in synthesis include:

-

Steric Hindrance: Bulky ethoxy groups may impede reaction kinetics, necessitating high temperatures or prolonged reaction times.

-

Sensitivity of Alkynyl Groups: Triple bonds are prone to undesired side reactions (e.g., polymerization) under acidic or oxidative conditions.

Reactivity and Functional Applications

Electronic Properties

The thiophene ring’s π-system, combined with the electron-rich ethoxy groups, suggests potential as a building block for conductive polymers or organic semiconductors. Theoretical studies predict a HOMO-LUMO gap tunable via substitution patterns, making it relevant for optoelectronic devices.

Comparative Analysis with Related Compounds

3,3-Diethoxy-1-propene (CAS 3054-95-3)

This compound shares the 3,3-diethoxy motif but lacks the thiophene ring and triple bond. Its mass spectrum (m/z 130.18) and synthetic utility as an acetal precursor highlight its role in forming carbonyl equivalents, contrasting with the aromatic stability of 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene .

Other Thiophene Derivatives

Compared to 2-bromo- or 2-methylthiophene, the ethoxy-propynyl substituent introduces greater steric bulk and electronic diversity, potentially altering reactivity in cross-coupling or electrophilic substitution reactions.

Future Research Directions

Synthetic Methodology Development

-

Catalyst Design: Exploring asymmetric catalysis to access enantiomerically pure derivatives for chiral materials .

-

Green Chemistry Approaches: Utilizing microwave irradiation or flow chemistry to enhance reaction efficiency.

Functional Characterization

-

Electrochemical Studies: Cyclic voltammetry to quantify redox potentials and charge transport properties.

-

Biological Screening: Assessing cytotoxicity and target engagement in disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume